molecular formula C9H17Cl2N3O B1455068 (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452547-58-8

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No.: B1455068
CAS No.: 1452547-58-8
M. Wt: 254.15 g/mol
InChI Key: QJIWOELGGYGLFD-UHFFFAOYSA-N
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Description

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical compound that features a piperidine ring and a pyrazole ring, connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling of the Rings: The pyrazole and piperidine rings are then coupled through a methanol linker, often using a base such as sodium hydride to deprotonate the methanol and facilitate the nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which increases the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: (5-Piperidin-2-yl-2H-pyrazol-3-yl)-carboxylic acid.

    Reduction: (5-Piperidin-2-yl-2H-pyrazoline-3-yl)-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurological receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Piperidin-2-yl-2H-pyrazol-3-yl)-ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Piperidin-2-yl-2H-pyrazol-3-yl)-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.

    (5-Piperidin-2-yl-2H-pyrazol-3-yl)-amine: Similar structure but with an amine group instead of methanol.

Uniqueness

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and pyrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWOELGGYGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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